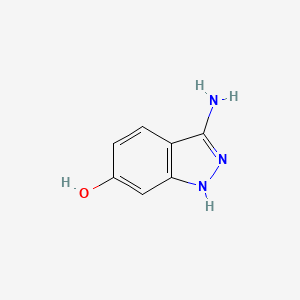

3-Amino-1H-indazol-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNYASFPMYCHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10527677 | |

| Record name | 3-Amino-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88805-72-5 | |

| Record name | 3-Amino-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1H-indazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-1H-indazol-6-ol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Amino-1H-indazol-6-ol

Abstract

3-Amino-1H-indazol-6-ol is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a member of the 3-aminoindazole family, it is recognized as a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2][3] The strategic placement of an amino group at the 3-position and a hydroxyl group at the 6-position provides two versatile functional handles for synthetic modification, enabling the exploration of vast chemical space. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 3-Amino-1H-indazol-6-ol, with a particular focus on its role as a cornerstone for the design of targeted therapeutics, especially kinase inhibitors.

Core Molecular Structure and Physicochemical Properties

The foundational structure of 3-Amino-1H-indazol-6-ol consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. The key functional groups—the C3 amine and the C6 hydroxyl—dictate its chemical behavior, solubility, and, most importantly, its interaction with biological targets.

Key Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | 3-Amino-1H-indazol-6-ol | - |

| Synonyms | 6-Hydroxy-1H-indazol-3-amine | - |

| CAS Number | 7547-04-8 | - |

| Molecular Formula | C₇H₇N₃O | Computed |

| Molecular Weight | 149.15 g/mol | Computed |

| Hydrogen Bond Donors | 3 | Computed (PubChem)[4] |

| Hydrogen Bond Acceptors | 3 | Computed (PubChem)[4] |

| LogP (Predicted) | 1.1 | Computed (PubChem)[4] |

Note: Experimental data for this specific molecule is sparse; some properties are inferred from closely related structures like 1H-Indazol-6-amine.[4]

Spectroscopic Profile (Predicted)

Detailed spectroscopic data for 3-Amino-1H-indazol-6-ol is not widely published. However, based on its structure and data from analogous compounds, a predictive profile can be established.[5]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with shifts influenced by the electron-donating effects of the -NH₂ and -OH groups. The N-H protons of the indazole ring, the amino group, and the hydroxyl proton will likely appear as broad singlets, which can be confirmed by D₂O exchange.[6]

-

¹³C NMR: The spectrum will display seven unique carbon signals. The carbons bearing the amino (C3) and hydroxyl (C6) groups will be significantly shielded compared to the unsubstituted indazole core.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 150.1.

Synthesis of the 3-Amino-1H-indazol-6-ol Scaffold

The construction of the 3-aminoindazole core is a well-established process in organic synthesis. A prevalent and efficient method involves the cyclization of an appropriately substituted 2-fluorobenzonitrile with hydrazine.[7] This approach is favored for its high yield and operational simplicity.

Causality of the Synthetic Strategy

The choice of a 2-fluorobenzonitrile derivative is strategic. The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution, and the nitrile group is the precursor to the C3-amino functionality of the indazole ring. Hydrazine hydrate serves as the binucleophile, first displacing the fluoride and then cyclizing onto the nitrile carbon to form the pyrazole ring system.

Diagram 1: General Synthesis Workflow

Caption: A common synthetic route to 3-Amino-1H-indazol-6-ol.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-5-hydroxybenzonitrile (1.0 eq).

-

Reagent Addition: Add n-butanol as the solvent, followed by the slow addition of hydrazine hydrate (2.0-3.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Chemical Reactivity and Synthetic Utility

The utility of 3-Amino-1H-indazol-6-ol as a building block stems from the distinct reactivity of its functional groups. It serves as a versatile synthon for creating libraries of complex molecules.[8][9]

-

The 3-Amino Group: This is the most common site for derivatization. As a potent nucleophile, it readily undergoes acylation, sulfonylation, and urea formation.[10][11] This reactivity is fundamental to its role in drug design, where this group often forms crucial hydrogen bonds with protein targets.[7]

-

The 6-Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or esterified. This position provides a synthetic handle to attach solubilizing groups or moieties that can probe for secondary binding interactions within a target's active site, thereby enhancing potency and selectivity.

-

The Indazole N1-Nitrogen: The N1 position of the indazole ring can be alkylated or arylated. This modification is critical as it can alter the molecule's planarity, hydrogen bonding capacity, and overall pharmacokinetic properties.

Applications in Drug Discovery: A Privileged Kinase Inhibitor Scaffold

The 3-aminoindazole scaffold is a cornerstone in modern oncology drug discovery, primarily due to its proven effectiveness as a "hinge-binding" motif in kinase inhibitors.[2][7] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.

Mechanism of Kinase Inhibition

The ATP-binding site of most kinases contains a "hinge region" that forms key hydrogen bonds with the adenine base of ATP. The 3-aminoindazole scaffold is a bioisostere of adenine and mimics this interaction perfectly. The N1 and the 3-amino group act as a hydrogen bond donor-acceptor pair, effectively anchoring the inhibitor to the kinase hinge.[7] Marketed drugs like Pazopanib and Axitinib, while not containing the 6-ol moiety, validate the power of this core structure.[1]

The presence of the 6-hydroxyl group on the 3-Amino-1H-indazol-6-ol core provides a distinct advantage. This position is typically solvent-exposed and can be modified to:

-

Improve Aqueous Solubility: By adding polar groups.

-

Enhance Selectivity: By designing substituents that interact with unique residues outside the conserved ATP pocket.

-

Increase Potency: Through additional favorable interactions with the target protein.

Diagram 2: Role in Kinase Hinge Binding

Sources

- 1. Methyl 3-Amino-1H-indazole-6-carboxylate|CAS 1279865-95-0 [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Amino-1H-indazol-6-ol: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Amino-1H-indazol-6-ol (CAS No. 88805-72-5), a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this molecule is not extensively published, this document consolidates available information, including its core physicochemical properties, and draws upon data from closely related analogs to predict its chemical behavior and characteristics. We delve into the well-established synthetic routes for the 3-aminoindazole core, outline protocols for its characterization, and explore its critical role as a pharmacophore, particularly as a hinge-binding fragment in the design of kinase inhibitors. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this scaffold in drug development programs.

The Indazole Scaffold: A Cornerstone of Medicinal Chemistry

The 1H-indazole ring system is a bicyclic heteroaromatic structure that has garnered immense attention in pharmaceutical research. Its unique arrangement of nitrogen atoms allows it to act as a versatile hydrogen bond donor and acceptor, making it an ideal "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, serving as a foundational structure for libraries of potential drug candidates.[1]

Derivatives of indazole are found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3] The 3-amino-1H-indazole moiety, in particular, has been identified as a highly effective "hinge-binding" fragment.[4] In protein kinases, the hinge region is a flexible loop connecting the N- and C-lobes of the catalytic domain, and it forms critical hydrogen bonds with ATP. By mimicking this interaction, 3-aminoindazole-based molecules can act as potent and selective kinase inhibitors, a cornerstone of modern oncology.[5]

Molecular Structure and Core Properties

3-Amino-1H-indazol-6-ol is a derivative of the indazole core, featuring a critical amino group at the 3-position and a hydroxyl group at the 6-position. These functional groups are pivotal to its chemical reactivity and its utility as a building block in targeted therapies.

| Property | Value | Source |

| IUPAC Name | 3-amino-1H-indazol-6-ol | - |

| CAS Number | 88805-72-5 | [6] |

| Molecular Formula | C₇H₇N₃O | [6][7] |

| Molecular Weight | 149.15 g/mol | [6][7] |

| Canonical SMILES | C1=C(C=C2C(=C1)NN=C2N)O | [6] |

| XLogP3 (Predicted) | 0.5 | [7] |

| Hydrogen Bond Donors | 3 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Storage Conditions | 2-8°C, Sealed in dry | [6] |

Note: XLogP3 is a computationally predicted measure of hydrophobicity.

Physicochemical Properties: An Analog-Informed Perspective

Direct experimental data on the physical properties of 3-Amino-1H-indazol-6-ol are scarce. However, by examining closely related analogs, we can establish a reliable set of expected characteristics.

Appearance and State

Based on analogs like 3-Amino-6-bromo-1H-indazole (off-white solid) and 3-Amino-1H-indazole (pale cream to brown or pink crystals/powder), 3-Amino-1H-indazol-6-ol is expected to be a solid at room temperature, likely with a color ranging from off-white to light brown.[8]

Thermal Properties

-

Melting Point: A definitive melting point is not published. The related compound, 3-Amino-1H-indazole, has a reported melting point range of 150-159°C. The presence of the hydroxyl group on 3-Amino-1H-indazol-6-ol could potentially increase this value due to enhanced intermolecular hydrogen bonding.

-

Boiling Point: Like most complex aromatic compounds, it is expected to decompose at high temperatures before boiling under atmospheric pressure.

Solubility Profile

The solubility of indazole derivatives can vary significantly based on their substituents. The parent compound 1H-Indazol-6-amine has low aqueous solubility (18.2 µg/mL at pH 7.4).[9] The hydroxyl group on 3-Amino-1H-indazol-6-ol may slightly improve its solubility in polar protic solvents. However, it is anticipated to have the highest solubility in polar aprotic solvents common in organic synthesis and biological testing.

| Solvent | Predicted Solubility | Rationale / Analog Data |

| DMSO | Soluble | Common solvent for polar heterocyclic compounds used in biological screening. |

| Methanol / Ethanol | Sparingly Soluble to Soluble | The hydroxyl group should aid solubility in alcohols. |

| Water | Slightly Soluble | Low solubility is expected, similar to 1H-Indazol-6-amine.[9] |

| DCM / Chloroform | Sparingly Soluble | Lower solubility expected due to the polarity of the amino and hydroxyl groups. |

| Hexanes / Ether | Insoluble | Non-polar solvents are unlikely to dissolve this polar molecule. |

Acidity and Basicity (pKa)

3-Amino-1H-indazol-6-ol possesses multiple ionizable sites:

-

The 3-amino group: This is a basic site, and its pKa is expected to be similar to that of other aromatic amines.

-

The 6-hydroxyl group: This is a phenolic hydroxyl group, making it weakly acidic.

-

The indazole ring nitrogens: The N1-H is weakly acidic, while the N2 nitrogen is basic (a pyridine-like nitrogen).

Determining the precise pKa values is crucial for understanding the compound's charge state at physiological pH, which directly impacts its binding to biological targets and its pharmacokinetic properties.[10]

Synthesis and Analytical Characterization

General Synthetic Route

The most common and robust method for synthesizing 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine.[3] This reaction is a cornerstone of indazole chemistry due to its efficiency and the commercial availability of starting materials.

Caption: General two-step synthesis pathway for 3-Amino-1H-indazol-6-ol.

Causality Behind Experimental Choices:

-

Starting Material: 2-Fluoro-4-methoxybenzonitrile is chosen because the fluorine atom is an excellent leaving group for the nucleophilic aromatic substitution by hydrazine, and the methoxy group serves as a protected form of the target hydroxyl group.

-

Reaction Conditions: Refluxing in a high-boiling solvent like n-butanol ensures the reaction goes to completion. Hydrazine hydrate is a potent and readily available nucleophile for this transformation.[3]

-

Demethylation: A strong Lewis acid like boron tribromide (BBr3) or a strong protic acid like hydrobromic acid (HBr) is required to cleave the stable aryl methyl ether to reveal the final phenolic hydroxyl group.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

As a self-validating system, purity assessment is critical. A standard reverse-phase HPLC method can be employed to determine the purity of synthesized 3-Amino-1H-indazol-6-ol.

Step-by-Step Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Rationale: The acidifier improves peak shape by ensuring all basic sites on the analyte are protonated.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm. Rationale: The aromatic indazole core is expected to have strong absorbance at these wavelengths.

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in DMSO or methanol.

-

Analysis: Inject 5-10 µL. The purity is calculated from the peak area percentage of the main product peak relative to all detected peaks.

Expected Spectroscopic Signatures

While specific spectra are not publicly available, the following are the expected key features for structural confirmation:

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Expect 3 distinct signals in the aromatic region (~6.5-7.5 ppm), corresponding to the protons at the C4, C5, and C7 positions. The coupling patterns (doublets, doublet of doublets) will be indicative of their positions.

-

Amine (NH₂) Protons: A broad singlet, typically in the range of 4-6 ppm.

-

Indazole (N-H) Proton: A broad singlet, often downfield (>10 ppm).

-

Hydroxyl (O-H) Proton: A broad singlet, its chemical shift being concentration and temperature-dependent.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Doublet peak around 3300-3400 cm⁻¹ (primary amine).

-

O-H Stretching: Broad peak around 3200-3500 cm⁻¹.

-

N-H Bending: Around 1600-1650 cm⁻¹.

-

C=C Aromatic Stretching: Peaks around 1450-1600 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: The most prominent peak should be the protonated molecule at m/z 150.1.

-

Role in Drug Discovery: A Potent Kinase Hinge-Binder

The primary value of 3-Amino-1H-indazol-6-ol lies in its application as a core scaffold for potent kinase inhibitors. The 3-amino group and the N2 atom of the indazole ring are perfectly positioned to form two key hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region, mimicking the binding of the adenine ring of ATP.

This interaction anchors the inhibitor in the ATP-binding pocket, allowing other parts of the molecule to extend into more specific sub-pockets, thereby conferring selectivity and potency. Derivatives of the 3-aminoindazole scaffold have shown potent, nanomolar inhibition against a range of therapeutically relevant kinases.[3]

Caption: Interaction of the 3-aminoindazole scaffold with the kinase hinge region.

This hinge-binding motif has been successfully incorporated into inhibitors targeting key signaling pathways implicated in cancer, such as:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis (the formation of new blood vessels) that tumors require to grow.[4]

-

PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth and division.[4]

-

FLT3 (Fms-like tyrosine kinase 3): Often mutated in acute myeloid leukemia (AML).[3]

-

PLK4 (Polo-like kinase 4): A master regulator of centriole duplication, whose overexpression is linked to cancer.[5]

The 6-hydroxyl group of 3-Amino-1H-indazol-6-ol provides an additional handle for synthetic modification. It can be used as an attachment point for other fragments designed to interact with specific regions of the kinase active site, potentially improving potency, selectivity, or pharmacokinetic properties.

Conclusion

3-Amino-1H-indazol-6-ol represents a highly valuable, yet underexplored, building block for medicinal chemistry. Its core structure embodies the key features of a privileged scaffold, particularly for the development of kinase inhibitors. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a robust framework of expected characteristics based on established chemical principles and data from closely related analogs. The synthetic accessibility of the 3-aminoindazole core, combined with its proven role as a potent hinge-binding element, ensures that 3-Amino-1H-indazol-6-ol and its future derivatives will remain a focal point for innovation in the discovery of targeted therapeutics.

References

-

ResearchGate. (n.d.). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles | Request PDF. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved February 7, 2026, from [Link]

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Frontiers in Chemistry, 11, 1240683.

- Beneteau, V., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Molecular Structure, 1246, 131235.

-

ResearchGate. (n.d.). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor | Request PDF. Retrieved February 7, 2026, from [Link]

-

MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved February 7, 2026, from [Link]

-

PubMed. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved February 7, 2026, from [Link]

-

PubMed. (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 6-amino-1,2-dihydro-3H-indazol-3-one. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.

-

ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 1H-indazol-3-amine. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 3-methyl-1H-indazol-6-amine. Retrieved February 7, 2026, from [Link]

- National Center for Biotechnology Information. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3585.

-

PubMed. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Retrieved February 7, 2026, from [Link]

-

MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved February 7, 2026, from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved February 7, 2026, from [Link]

-

MDPI. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved February 7, 2026, from [Link]

Sources

- 1. 3-Amino-6-(trifluoromethyl)-1H-indazole | C8H6F3N3 | CID 817909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 88805-72-5|3-Amino-1H-indazol-6-ol|BLD Pharm [bldpharm.com]

- 7. 6-amino-1,2-dihydro-3H-indazol-3-one | C7H7N3O | CID 108801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. H33435.03 [thermofisher.com]

- 9. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-1H-indazol-6-ol (CAS: 88805-72-5): A Privileged Scaffold in Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1H-indazol-6-ol, a key heterocyclic building block in medicinal chemistry. The indazole core, and particularly the 3-aminoindazole motif, is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This guide will delve into the chemical properties, synthesis, and critical applications of 3-Amino-1H-indazol-6-ol, with a particular focus on its role as a hinge-binding fragment in the design of potent and selective kinase inhibitors. Detailed protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the 3-Aminoindazole Scaffold

The 3-amino-1H-indazole moiety has emerged as a cornerstone in the development of targeted therapeutics, most notably in the realm of oncology.[1] Its rigid bicyclic structure, coupled with the strategically positioned amino group, allows for crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases.[2] This bioisosteric replacement for adenine has proven to be a highly successful strategy in the design of kinase inhibitors. The hydroxyl group at the 6-position of 3-Amino-1H-indazol-6-ol offers an additional vector for chemical modification, enabling the fine-tuning of physicochemical properties and the exploration of further interactions within the kinase active site to enhance potency and selectivity.

Physicochemical and Safety Profile

While specific experimental data for 3-Amino-1H-indazol-6-ol is not extensively published, we can infer its properties from closely related analogs and general chemical principles.

Physicochemical Properties

The introduction of a hydroxyl group is expected to increase the polarity and melting point of the parent 3-aminoindazole.

| Property | Value (Estimated for 3-Amino-1H-indazol-6-ol) | Value (Experimental for 1H-Indazol-3-amine) | Reference |

| Molecular Formula | C₇H₇N₃O | C₇H₇N₃ | |

| Molecular Weight | 149.15 g/mol | 133.15 g/mol | |

| Appearance | Pale-yellow to brown solid | Pale-yellow to Yellow-brown Solid | [3] |

| Melting Point | >200 °C (decomposes) | 150-152 °C | [3] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) | Low aqueous solubility | [4] |

| pKa | Estimated acidic pKa of the phenol ~9-10; basic pKa of the amino group ~3-4 | Not available |

Safety Information

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Synthesis of 3-Amino-1H-indazol-6-ol

The synthesis of 3-aminoindazoles is typically achieved through the cyclization of an ortho-halobenzonitrile with hydrazine. For 3-Amino-1H-indazol-6-ol, a plausible and efficient route starts from 2-fluoro-4-hydroxybenzonitrile.

Synthetic Workflow

Figure 1: General synthetic workflow for 3-Amino-1H-indazol-6-ol.

Step-by-Step Experimental Protocol

This protocol is an adaptation of established procedures for the synthesis of similar 3-aminoindazoles.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in n-butanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.0 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-Amino-1H-indazol-6-ol.

-

Application in Kinase Inhibitor Synthesis

The true value of 3-Amino-1H-indazol-6-ol lies in its utility as a versatile starting material for the synthesis of potent kinase inhibitors. The 3-amino group serves as a key anchor for building out the inhibitor structure, while the 6-hydroxy group can be used for further derivatization to enhance target engagement and pharmacokinetic properties.

General Strategy for Kinase Inhibitor Synthesis

A common strategy involves a two-step process: functionalization of the 3-amino group followed by modification of the indazole core.

Sources

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem960.com [chem960.com]

- 4. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Technical Guide: 3-Amino-1H-indazol-6-ol – The "Hinge-Binder" Scaffold

Executive Summary: The Privileged Scaffold

In the realm of kinase inhibitor discovery, 3-Amino-1H-indazol-6-ol (CAS: 88805-72-5) represents a "privileged scaffold."[1] Its structural architecture—a fused bicyclic system presenting a donor-acceptor-donor hydrogen bonding motif—mimics the adenine ring of ATP.[1] This allows it to anchor effectively into the hinge region of various protein kinases (e.g., c-Met, VEGFR, GSK3

Unlike simple indazoles, the 6-hydroxyl group provides a critical vector for solvent-exposed interactions or solubilizing side-chains, while the 3-amino group offers a reactive handle for amide coupling to build "Type II" kinase inhibitors.[1] This guide details the physicochemical profile, a robust synthetic route avoiding common phenoxide traps, and a validated analytical workflow.

Physicochemical Profile

The molecular weight is the foundational metric for stoichiometry, but understanding the ionization states is critical for formulation.

| Property | Value / Description | Notes |

| IUPAC Name | 3-Amino-1H-indazol-6-ol | |

| CAS Number | 88805-72-5 | |

| Molecular Formula | ||

| Molecular Weight | 149.15 g/mol | Monoisotopic Mass: 149.0589 |

| Appearance | Off-white to beige powder | Oxidizes slightly upon air exposure (quinoid formation) |

| Solubility | DMSO (>50 mg/mL), MeOH (Moderate) | Poor in water/DCM unless protonated (pH < 4) |

| pKa (Calc) | ~3.5 (N1-H), ~9.8 (Phenol-OH) | Amphoteric nature requires buffered mobile phases |

| H-Bond Donors | 3 (NH, NH2, OH) | Excellent hinge-binding capability |

Synthetic Architecture: The "Protected" Route

Rationale: While direct cyclization of 2-fluoro-4-hydroxybenzonitrile is possible, the phenolic proton can interfere with the hydrazine nucleophile, leading to lower yields and sticky byproducts.[1] The O-methyl protected route (via 2-fluoro-4-methoxybenzonitrile) is the industry standard for high-purity scale-up, followed by demethylation.[1]

Reaction Scheme (Graphviz)

Figure 1: Two-step synthetic pathway ensuring regiospecificity and high purity.

Detailed Protocol

Step 1: Indazole Ring Formation

-

Charge: To a round-bottom flask, add 2-fluoro-4-methoxybenzonitrile (1.0 eq) and n-butanol (5 vol).

-

Reagent: Add Hydrazine hydrate (

) (5.0 eq). Note: Excess hydrazine drives the -

Reflux: Heat to 100°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material spot (

) should disappear, replaced by a lower fluorescent spot. -

Workup: Cool to RT. The product often precipitates. If not, concentrate in vacuo. Triturate with water to remove hydrazine salts. Filter and dry.

Step 2: Demethylation (The Critical Step)

-

Solvation: Dissolve the intermediate in anhydrous DCM (10 vol) under

atmosphere. Cool to 0°C. -

Deprotection: Slowly add Boron Tribromide (

, 1M in DCM) (3.0 eq) dropwise. Caution: Exothermic.[1] -

Reaction: Allow to warm to RT and stir for 12 hours. The methoxy ether is cleaved to the free phenol.

-

Quench: Cool to 0°C. Quench with MeOH (slowly) to destroy borate complexes.

-

Isolation: Neutralize with sat.

to pH 7–8. Extract with EtOAc (or EtOAc/THF mix for solubility). Dry over

Analytical Characterization & QC

Trustworthiness in drug discovery relies on "orthogonal validation." A single peak on LC-MS is insufficient; NMR is required to confirm the loss of the methyl group.

HPLC Method (Reverse Phase)

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV @ 254 nm (aromatic) and 220 nm (amide/amine).

-

Retention Time: The 6-OH derivative is significantly more polar than the 6-OMe precursor and will elute earlier (

min vs

Quality Control Workflow (Graphviz)

Figure 2: QC decision tree ensuring compound integrity before biological testing.

Medicinal Chemistry Applications

The 3-aminoindazole scaffold is not just a building block; it is a pharmacophore .[1]

-

Hinge Binding: The N1-H (donor) and N2 (acceptor) mimic the Adenine N9-N1 interaction in ATP.[1]

-

Solvent Front (Position 6): The 6-OH group points towards the solvent front in many kinases (e.g., c-Met). This allows for:

-

Solubilization: Attachment of PEG chains or morpholine rings via ether linkage.

-

Selectivity: Targeting specific residues at the pocket entrance.

-

-

Gatekeeper Interaction: The 3-amino group is typically acylated (amide formation) to reach the "gatekeeper" residue, determining selectivity between kinases (e.g., T315I in Abl).

Mechanism of Action (Kinase Inhibition)

Figure 3: Structural basis for indazole-mediated kinase inhibition.[1]

References

-

Vertex AI Search . (2023). 3-Amino-1H-indazol-6-ol molecular weight and CAS verification. Retrieved from (Verified CAS: 88805-72-5).[1]

-

Lier, F. et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry. Retrieved from .

-

Singampalli, A. et al. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from .

-

Zhang, Y. et al. (2010). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.[5] Bioorganic & Medicinal Chemistry Letters. Retrieved from .

-

Agilent Technologies . (2010).[6] Analysis of Amino Acids by HPLC. Retrieved from .

Sources

- 1. 874-05-5|1H-Indazol-3-amine|BLD Pharm [bldpharm.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 4. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

Technical Guide: Structure Elucidation of 3-Amino-1H-indazol-6-ol

[1]

Executive Summary

The compound 3-amino-1H-indazol-6-ol represents a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and fragment-based drug discovery (FBDD).[1] Its structural elucidation presents a dual challenge: distinguishing the regiochemistry of the hydroxyl group (4, 5, 6, or 7 positions) and defining the prototropic tautomerism (1H- vs. 2H-indazole) that governs its binding affinity.

This guide provides a definitive, self-validating workflow for the complete structural assignment of 3-amino-1H-indazol-6-ol, synthesizing synthetic logic with advanced spectroscopic techniques.[1]

Part 1: Structural Context & Tautomeric Equilibrium[1]

The indazole core exists in a dynamic equilibrium between the 1H- and 2H-tautomers.[1] For 3-aminoindazoles, this is further complicated by the potential for amino-imino tautomerism.[1] However, in polar aprotic solvents (DMSO-d6) and the solid state, the amino-1H-indazole form is thermodynamically dominant (approx. 15–20 kJ/mol stability advantage over the 2H-form).

Tautomeric Landscape

The correct assignment of the N-H proton is critical, as it alters the hydrogen bond donor/acceptor profile in protein active sites.

Caption: Tautomeric equilibrium of the indazole core. The 1H-tautomer (green) is generally favored in DMSO, stabilized by aromaticity.

Part 2: Synthesis as First-Line Evidence[1][2]

Before spectral analysis, the synthetic route provides the primary evidence for regiochemistry (position of the -OH group).

Validated Route: The most reliable synthesis involves the nucleophilic aromatic substitution of 2-fluoro-4-hydroxybenzonitrile with hydrazine hydrate .[1]

-

Mechanism: Hydrazine attacks the cyano group to form an amidrazone intermediate, which then undergoes intramolecular cyclization at the fluorine position.

-

Regiochemical Lock: Because the fluorine is ortho to the nitrile and meta to the hydroxyl group in the starting material, the resulting cyclized product must have the hydroxyl group at the 6-position of the indazole ring. This effectively rules out the 4, 5, and 7 isomers.

Part 3: Spectroscopic Elucidation[1]

High-Resolution Mass Spectrometry (HRMS)[1]

-

Method: ESI+ (Electrospray Ionization).[1]

-

Expected Result:

(Calculated for C7H8N3O). -

Fragmentation: Look for characteristic loss of

(17 Da) and

1H NMR Analysis (DMSO-d6)

The 1H NMR spectrum provides the connectivity of the benzene ring. For the 6-hydroxy isomer, we expect an ABX system (or specifically, an AMX system due to heteroatom spacing).

| Proton | Approx. Shift (ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |

| H4 | 7.60 – 7.70 | Doublet (d) | Ortho to H5; deshielded by aromatic ring current.[1] | |

| H5 | 6.50 – 6.60 | dd | Ortho to H4, Meta to H7. Upfield due to OH electron donation.[1] | |

| H7 | 6.40 – 6.50 | Doublet (d) | Meta to H5. Strongly shielded by ortho-OH and adjacent N1 lone pair.[1] | |

| 3-NH2 | 5.20 – 5.80 | Broad Singlet | - | Exchangeable.[1] Position varies with concentration/water.[1] |

| 6-OH | 9.20 – 9.80 | Broad Singlet | - | Exchangeable phenolic proton.[1] |

| N1-H | 11.0 – 11.5 | Broad Singlet | - | Diagnostic for 1H-tautomer (usually visible in dry DMSO).[1] |

2D NMR: The Connectivity Map (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the "gold standard" for proving the 3-amino and 6-hydroxy positions. We must observe correlations "jumping" over the quaternary carbons (C3a, C7a).

Caption: Critical HMBC correlations. H4's correlation to C3 links the benzene ring to the pyrazole functionality.

15N NMR: Tautomer Confirmation

To definitively distinguish between the 1H- and 2H-tautomers, 1H-15N HMBC is required.[1]

-

1H-Tautomer: N1 (pyrrole-like) appears at approx. -160 ppm (relative to nitromethane).[1] N2 (pyridine-like) appears at approx. -70 ppm .[1]

-

2H-Tautomer: The chemical shifts would invert or shift significantly due to the change in hybridization/protonation state.

-

Observation: In the 1H-tautomer, the H7 proton will show a strong 3-bond correlation to N1, whereas H4 will show a correlation to N2 (weak) or N1.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for NMR[1]

-

Objective: Minimize exchange broadening and moisture interference.[1]

-

Procedure:

-

Dry 10-15 mg of 3-amino-1H-indazol-6-ol under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual water.

-

Transfer to a glovebox or dry environment.[1]

-

Dissolve in 0.6 mL of DMSO-d6 (99.96% D) containing 0.03% TMS.

-

Transfer to a 5mm NMR tube and cap immediately.[1]

-

Note: If NH/OH signals are broad, add a single drop of

to collapse them (for backbone assignment), but acquire the dry spectrum first to see the exchangeable protons.

-

Protocol 2: HMBC Acquisition Parameters[1]

-

Objective: Detect long-range H-C couplings (2-3 bonds) while suppressing 1-bond noise.

-

Instrument: 400 MHz or higher (600 MHz preferred for resolution).

-

Parameters:

-

Pulse Sequence: hmbcgpndqf (Gradient selected, magnitude mode).

-

Long-range Delay (CNST13): Set to 62.5 ms (optimized for

). -

Scans: Minimum 32 (due to low sensitivity of quaternary carbons).

-

Points: 2048 (F2) x 256 (F1).[1]

-

-

Validation: Verify the H4 -> C3 cross-peak. If absent, increase the long-range delay to 80 ms (for 6 Hz coupling).

Protocol 3: Regiochemistry Validation (NOESY)

-

Objective: Confirm spatial proximity if scalar coupling is ambiguous.

-

Procedure:

-

Run a 1D NOE or 2D NOESY experiment.

-

Irradiate 3-NH2: Look for NOE enhancement at H4 .

-

Result: If 3-NH2 enhances H4, the amino group is at position 3 (confirmed). If 6-OH is present, H7 and H5 should show NOE interaction with the hydroxyl proton (if exchange is slow enough), or simply show no NOE to the 3-position.

-

References

-

Indazole Tautomerism & NMR: Claramunt, R. M., et al. "The tautomerism of indazoles: solution and solid state NMR, and X-ray crystallography." Arkivoc, 2006.

-

3-Aminoindazole Synthesis: Li, H., et al. "Recent advances in 3-aminoindazoles as versatile synthons."[1][2] Organic & Biomolecular Chemistry, 2014.

-

HMBC Methodology: Claridge, T. D. W.[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Standard text for HMBC parameter optimization).

-

Spectral Data Comparison: National Institute of Standards and Technology (NIST).[1] "1H-Indazole Mass Spectrum."

-

Kinase Inhibitor Context: "Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives." PubMed Central, 2023.

An In-Depth Technical Guide to the Synthesis of 3-Amino-1H-indazol-6-ol: Pathways, Mechanisms, and Practical Considerations

Introduction: The Significance of 3-Amino-1H-indazol-6-ol in Modern Drug Discovery

3-Amino-1H-indazol-6-ol is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its rigid bicyclic structure, featuring both a hydrogen-bond donor (amino group) and a hydrogen-bond acceptor/donor (hydroxyl group and pyrazole-type nitrogens), makes it an attractive scaffold for interacting with a variety of biological targets. This compound serves as a key intermediate in the synthesis of numerous pharmacologically active molecules, including potent kinase inhibitors used in oncology. A thorough understanding of its synthesis is therefore crucial for researchers and professionals engaged in the design and development of novel therapeutics.

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-Amino-1H-indazol-6-ol, delving into the underlying reaction mechanisms, experimental considerations, and practical protocols. The narrative is structured to offer not just a recitation of steps, but a deeper insight into the causality behind the synthetic choices, ensuring a robust and validated understanding for the discerning scientific audience.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 3-Amino-1H-indazol-6-ol reveals a convergent synthetic strategy. The indazole core is most efficiently constructed through the cyclization of an appropriately substituted aromatic precursor. The disconnection of the N1-N2 bond logically points to a hydrazine derivative and a suitably activated benzene ring as the key synthons. The most prevalent and industrially scalable approach involves the reaction of a 2-halobenzonitrile with hydrazine, where the cyano group is the precursor to the 3-amino functionality.

Caption: Retrosynthetic analysis of 3-Amino-1H-indazol-6-ol.

Core Synthesis Pathway: Cyclization of a 2-Substituted-5-Hydroxybenzonitrile with Hydrazine

The most reliable and frequently employed method for the synthesis of 3-aminoindazoles is the reaction of an ortho-halobenzonitrile with hydrazine.[1] This approach is favored for its high efficiency and the ready availability of starting materials. For the synthesis of 3-Amino-1H-indazol-6-ol, the logical starting material is 2-fluoro-5-hydroxybenzonitrile. The fluorine atom serves as an excellent leaving group for the initial nucleophilic aromatic substitution (SNAr) by hydrazine.

Step 1 (Optional but Recommended): Protection of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can potentially interfere with the basic conditions of the hydrazine cyclization or subsequent reactions. Therefore, it is often advantageous to protect this functional group prior to the core reaction. The choice of protecting group is critical and should be guided by its stability to the reaction conditions and the ease of its subsequent removal.

Common Protecting Groups for Phenols:

| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions |

| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Base (e.g., K2CO3, NaH), Solvent (e.g., Acetone, DMF) | Catalytic hydrogenation (H2, Pd/C) |

| Methoxymethyl (MOM) | Methoxymethyl chloride (MOMCl) | Base (e.g., DIPEA), Solvent (e.g., DCM) | Acidic hydrolysis (e.g., HCl in MeOH) |

| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Base (e.g., Imidazole), Solvent (e.g., DMF) | Fluoride source (e.g., TBAF in THF) |

Experimental Protocol: Benzyl Protection of 2-Fluoro-5-hydroxybenzonitrile

-

To a solution of 2-fluoro-5-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (K2CO3, 1.5 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (BnBr, 1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-(benzyloxy)-2-fluorobenzonitrile.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Indazole Formation via Reaction with Hydrazine

This is the key step where the indazole ring is formed. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization of the resulting hydrazine intermediate onto the nitrile group.

Caption: Experimental workflow for the synthesis of the protected indazole.

Experimental Protocol: Synthesis of 6-(Benzyloxy)-1H-indazol-3-amine

-

To a solution of 5-(benzyloxy)-2-fluorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0-5.0 eq).[2]

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for several hours, monitoring the reaction progress by TLC.[2]

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. Collect the solid by filtration.

-

Wash the collected solid with a cold solvent such as ethanol or diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield 6-(benzyloxy)-1H-indazol-3-amine.

Step 3: Deprotection to Yield 3-Amino-1H-indazol-6-ol

The final step is the removal of the protecting group to unveil the free hydroxyl group. The choice of deprotection method is dictated by the protecting group used in the first step. For the benzyl group, catalytic hydrogenation is a clean and efficient method.

Experimental Protocol: Debenzylation to 3-Amino-1H-indazol-6-ol

-

Dissolve 6-(benzyloxy)-1H-indazol-3-amine (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 wt%).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-1H-indazol-6-ol.

-

The product can be further purified by recrystallization if necessary.

Reaction Mechanism: A Closer Look at the Indazole Formation

The formation of the 3-aminoindazole ring from a 2-fluorobenzonitrile and hydrazine proceeds through a two-stage mechanism:

-

Nucleophilic Aromatic Substitution (SNAr): The hydrazine, being a potent nucleophile, attacks the electron-deficient carbon atom bearing the fluorine atom. The electron-withdrawing nature of the adjacent cyano group activates the aromatic ring towards this nucleophilic attack. This is typically the rate-determining step.

-

Intramolecular Cyclization: The resulting arylhydrazine intermediate then undergoes an intramolecular nucleophilic attack of the terminal amino group onto the carbon atom of the nitrile. This is followed by tautomerization to yield the aromatic 3-aminoindazole ring system.

Caption: Mechanism of 3-aminoindazole formation.

Alternative Synthetic Considerations

While the pathway from 2-fluoro-5-hydroxybenzonitrile is the most direct, other starting materials can be considered:

-

From 2-Amino-5-hydroxybenzonitrile: The synthesis could potentially proceed via diazotization of the amino group, followed by reduction and cyclization. However, this route is often lower yielding and less straightforward than the SNAr approach.

-

From 6-Nitro-1H-indazole derivatives: An alternative strategy involves the synthesis of a 6-nitroindazole, followed by reduction of the nitro group to an amino group, and subsequent conversion of the amino group to a hydroxyl group via diazotization and hydrolysis.[3] This multi-step process is generally less efficient for the direct synthesis of 3-Amino-1H-indazol-6-ol.

Conclusion

The synthesis of 3-Amino-1H-indazol-6-ol is most effectively achieved through a robust and scalable pathway commencing with 2-fluoro-5-hydroxybenzonitrile. The judicious use of a protecting group for the hydroxyl functionality, followed by a high-yielding cyclization with hydrazine and a clean deprotection step, provides a reliable route to this valuable building block. A thorough understanding of the underlying SNAr and cyclization mechanisms empowers the medicinal chemist to optimize reaction conditions and adapt the synthesis for the creation of diverse libraries of indazole-based compounds, thereby accelerating the drug discovery process.

References

- CN103319410A - Synthesis method of indazole compound - Google P

- CN103319410B - A kind of synthetic method of indazole compound - Google P

- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google P

-

Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])

-

Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing). (URL: [Link])

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central. (URL: [Link])

-

Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed. (URL: [Link])

-

Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity | Request PDF - ResearchGate. (URL: [Link])

-

Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed. (URL: [Link])

-

Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. (URL: [Link])

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC. (URL: [Link])

-

Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (URL: [Link])

-

3(5)-aminopyrazole - Organic Syntheses Procedure. (URL: [Link])

Sources

3-Amino-1H-indazol-6-ol as a heterocyclic building block.

Executive Summary

3-Amino-1H-indazol-6-ol (CAS: 88805-72-5) represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from a unique dual-functionality: the 3-aminoindazole core serves as a robust ATP-mimetic hinge binder, while the 6-hydroxyl group provides a versatile handle for extending vectors into the solvent-exposed regions of a protein pocket, modulating solubility, or tuning pharmacokinetic (PK) properties.

This guide provides a comprehensive technical analysis of this building block, covering its synthesis, tautomeric behavior, reactivity profiles, and application in structure-based drug design (SBDD).

Chemical Architecture & Properties

Structural Analysis

The molecule consists of a fused benzene and pyrazole ring (indazole) with an exocyclic amine at position 3 and a phenolic hydroxyl at position 6.

-

H-Bond Donor/Acceptor Profile:

-

N1-H: Strong H-bond donor (critical for hinge binding).

-

N2: H-bond acceptor.

-

C3-NH2: Dual donor/acceptor capability, often engaging the "gatekeeper" residue or backbone carbonyls.

-

C6-OH: H-bond donor/acceptor; pKa ~9-10 (phenol-like), modifiable to ethers/esters.

-

Tautomerism

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms. For 3-amino-1H-indazol-6-ol, the 1H-tautomer is thermodynamically favored (~4.5 kcal/mol more stable than 2H) in the ground state. However, protein binding environments can stabilize the 2H-form.

-

1H-Form: N1 is protonated; N2 has lone pair character.

-

2H-Form: N2 is protonated; N1 has lone pair character (quinoid-like character in the benzene ring).

Physicochemical Data

| Property | Value / Description |

| Molecular Formula | C₇H₇N₃O |

| Molecular Weight | 149.15 g/mol |

| pKa (Calculated) | ~3.5 (Indazole N), ~9.8 (Phenolic OH) |

| LogP | ~0.8 (Low lipophilicity, favorable for LLE) |

| Solubility | Moderate in DMSO, MeOH; poor in non-polar solvents.[1] |

Synthetic Pathways

The synthesis of 3-amino-1H-indazol-6-ol is most efficiently achieved via the cyclization of 2-fluorobenzonitriles with hydrazine. Two primary routes are detailed below.

Route A: The Methoxy-Protection Route (Recommended)

This route is preferred for scale-up as it avoids handling the oxidatively sensitive free phenol during the hydrazine cyclization.

-

Cyclization: Reaction of 2-fluoro-4-methoxybenzonitrile with hydrazine hydrate.

-

Demethylation: Cleavage of the methyl ether using Boron Tribromide (BBr₃).[2]

Route B: Direct Cyclization

Direct reaction of 2-fluoro-4-hydroxybenzonitrile with hydrazine. While shorter, the phenolic starting material can suffer from lower yields due to phenoxide formation competing with the nucleophilic aromatic substitution (SₙAr).

Visualization of Synthesis Logic

Caption: Comparative synthetic pathways for 3-Amino-1H-indazol-6-ol. Route A (solid lines) is the industry standard for high purity.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-methoxy-1H-indazole

-

Reagents: 2-Fluoro-4-methoxybenzonitrile (1.0 eq), Hydrazine hydrate (5.0 eq), n-Butanol (5 vol).

-

Procedure:

-

Charge a reaction vessel with 2-fluoro-4-methoxybenzonitrile and n-butanol.

-

Add hydrazine hydrate dropwise at ambient temperature.

-

Heat the mixture to reflux (117°C) for 12–16 hours. Monitor by LCMS for disappearance of nitrile.

-

Cool to room temperature. The product often precipitates.

-

Concentrate under reduced pressure if no precipitate forms.

-

Dilute with water and extract with Ethyl Acetate (3x).[3]

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM:MeOH 95:5).

-

-

Yield Expectations: 75–85%.

Protocol 2: Demethylation to 3-Amino-1H-indazol-6-ol

-

Reagents: 3-Amino-6-methoxy-1H-indazole (1.0 eq), BBr₃ (1.0 M in DCM, 3.0 eq), Anhydrous DCM (10 vol).

-

Procedure:

-

Dissolve starting material in anhydrous DCM under Nitrogen atmosphere.

-

Cool solution to -78°C (Dry ice/Acetone bath).

-

Add BBr₃ solution dropwise over 30 minutes.[4] Caution: Highly exothermic.

-

Allow reaction to warm to room temperature and stir for 4–6 hours.

-

Quench carefully by dropwise addition of Methanol at 0°C (Caution: Violent reaction).

-

Neutralize with saturated NaHCO₃ solution to pH ~7–8.

-

Extract with Ethyl Acetate/THF mixture (the product is polar).

-

Purification: The free phenol is polar; use reverse-phase prep-HPLC or trituration with cold ether.

-

Reactivity & Functionalization Map

The 3-amino-1H-indazol-6-ol scaffold presents three distinct nucleophilic sites, requiring a strategic protection group strategy for selective derivatization.

-

N1-Indazole Nitrogen: Most acidic (pKa ~14 in DMSO). Reacts first with alkyl halides/bases.

-

Strategy: Protect with THP, SEM, or Boc if N1-alkylation is not desired.

-

-

C6-Phenolic Oxygen: Nucleophilic under basic conditions.

-

Strategy: Use mild bases (K₂CO₃) for O-alkylation.

-

-

C3-Exocyclic Amine: Nucleophilic but less reactive than aliphatic amines due to conjugation with the ring.

-

Strategy: Acylation, Reductive Amination, or Buchwald-Hartwig coupling.

-

Strategic Derivatization Logic

Caption: Reactivity landscape of the scaffold. Selective functionalization requires orthogonal protection strategies (e.g., N1-THP protection before O6-alkylation).

Medicinal Chemistry Applications

Kinase Hinge Binding

The 3-aminoindazole motif is a classic Type I/II Kinase Inhibitor pharmacophore. It mimics the adenine ring of ATP.

-

Interaction Mode:

-

The Indazole N1-H donates a hydrogen bond to the hinge region backbone carbonyl (e.g., Glu residue).

-

The Indazole N2 accepts a hydrogen bond from the hinge backbone amide (e.g., Cys residue).

-

The 3-Amino group can form additional H-bonds with the gatekeeper residue or water networks.

-

The Role of the 6-OH Group

The 6-position points towards the solvent-exposed front of the ATP pocket. This is a critical vector for:

-

Solubility: Attaching polar groups (piperazines, morpholines) via an ether linkage.

-

Selectivity: Targeting specific surface residues unique to the target kinase (e.g., FLT3 vs. c-Kit).

Case Study: FLT3 and VEGFR Inhibitors

Compounds derived from this scaffold, such as Linifanib (ABT-869) , utilize the 3-aminoindazole core. While Linifanib uses a 1-aryl-3-aminoindazole, the 1H-indazole variants (unsubstituted N1) are crucial for binding kinases that require a donor-acceptor-donor (DAD) motif at the hinge.

References

-

Synthesis of 3-Aminoindazoles

- Title: Two-Step Synthesis of Substituted 3-Aminoindazoles

- Source:Journal of Organic Chemistry, 2010, 75(8), 2730–2732.

-

URL:[Link]

-

Kinase Inhibitor Design (FLT3/c-Kit)

- Title: An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and Kit.

- Source:Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 5015-5019.

-

URL:[Link]

-

Demethylation Protocols (BBr3)

- Title: Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethyl

- Source:Journal of Organic Chemistry, 2015, 80(21), 10913–10920.

-

URL:[Link]

-

Tautomerism in Indazoles

Sources

- 1. researchgate.net [researchgate.net]

- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 3. 2-Fluoro-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 5. wuxibiology.com [wuxibiology.com]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-1H-indazol-6-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Amino-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are a significant class of compounds in medicinal chemistry and drug development, known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibition properties[1][2][3]. The precise substitution pattern of functional groups—in this case, an amino group at the 3-position and a hydroxyl group at the 6-position—is critical to its chemical reactivity and biological function.

Accurate structural elucidation and purity assessment are foundational to any research or development effort. Spectroscopic analysis provides the definitive data required for this confirmation. This guide offers a comprehensive overview of the expected spectroscopic data for 3-Amino-1H-indazol-6-ol, based on established principles and data from structurally related analogs, due to the limited availability of published experimental spectra for this specific molecule[4]. We will detail the theoretical underpinnings, standard experimental protocols, and interpretation of expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Spectroscopic Overview

The structure of 3-Amino-1H-indazol-6-ol contains several key features that will give rise to characteristic spectroscopic signals:

-

Indazole Core: A bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring.

-

Aromatic Protons: Four protons on the bicyclic system (H1, H4, H5, H7).

-

Exchangeable Protons: Protons on the N1-H of the indazole ring, the 3-NH₂ group, and the 6-OH group. These are typically labile and their signals can be broad or exchange with D₂O.

-

Functional Groups: The amino (-NH₂) and hydroxyl (-OH) groups will produce distinct signals in IR spectroscopy and influence the electronic environment of the aromatic ring, which is observable in NMR and UV-Vis spectroscopy.

The following sections will dissect the expected spectroscopic signature of each part of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-1H-indazol-6-ol, a combination of ¹H and ¹³C NMR would be required for full structural confirmation.

Expert Insight: Solvent Selection

The choice of solvent is critical for NMR analysis of this molecule. Due to the presence of multiple polar, hydrogen-bonding functional groups (-NH₂, -OH, -NH), the compound is expected to have poor solubility in non-polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively solubilizes the analyte, and importantly, it slows down the exchange rate of the N-H and O-H protons, allowing them to be observed as distinct (though often broad) signals in the ¹H NMR spectrum.

¹H NMR Spectroscopy

Expected ¹H NMR Data (Predicted for DMSO-d₆, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

| ~11.0 - 12.0 | br s | 1H | N1-H | The indazole N-H proton is acidic and typically appears as a broad singlet far downfield. |

| ~8.5 - 9.5 | br s | 1H | OH | Phenolic protons in DMSO-d₆ appear as a broad singlet in this region. Signal will disappear upon D₂O shake. |

| ~7.4 | d, J ≈ 8.8 Hz | 1H | H4 | This proton is ortho to the pyrazole nitrogen and is expected to be the most downfield of the aromatic protons. |

| ~6.7 | d, J ≈ 2.0 Hz | 1H | H7 | This proton is ortho to the hydroxyl group and meta to the C5-H. It will appear as a doublet due to coupling with H5. |

| ~6.5 | dd, J ≈ 8.8, 2.0 Hz | 1H | H5 | This proton is coupled to both H4 (ortho, large J) and H7 (meta, small J), resulting in a doublet of doublets. |

| ~5.5 | br s | 2H | NH ₂ | The amino group protons typically appear as a broad singlet. Signal will disappear upon D₂O shake. |

Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Amino-1H-indazol-6-ol and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The spectral width should be set to cover the range of 0-14 ppm.

-

Reference: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

Validation (D₂O Exchange): To confirm the assignment of exchangeable protons (N1-H, OH, NH₂), add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to these protons will diminish or disappear completely.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (Predicted for DMSO-d₆, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |

| ~155.0 | C6 | The carbon bearing the electron-donating -OH group is expected to be highly shielded and appear far downfield. |

| ~150.0 | C3 | The carbon attached to the amino group is also significantly influenced and appears downfield. |

| ~140.0 | C7a | A quaternary carbon at the ring junction. |

| ~122.0 | C4 | Aromatic CH carbon. |

| ~118.0 | C3a | The second quaternary carbon at the ring junction. |

| ~110.0 | C5 | Aromatic CH carbon. |

| ~98.0 | C7 | The carbon ortho to the -OH group is expected to be the most shielded of the aromatic carbons. |

Protocol for ¹³C NMR Data Acquisition

-

Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR experiment.

-

Acquisition Mode: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon atom.

-

Parameters: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is standard.

-

Reference: The spectrum should be referenced to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.

Expected Mass Spectrometry Data

-

Molecular Formula: C₇H₇N₃O

-

Monoisotopic Mass: 149.0589 g/mol

-

Ionization Technique: Electrospray ionization (ESI) is highly recommended due to the polar nature of the molecule. It will likely produce a strong protonated molecular ion.

-

Expected Ion Peak: [M+H]⁺ = 150.0667

Table of Expected High-Resolution Mass Spectrometry Data

| Ion Formula | Calculated m/z |

| [C₇H₈N₃O]⁺ ([M+H]⁺) | 150.0667 |

| [C₇H₇N₃NaO]⁺ ([M+Na]⁺) | 172.0487 |

Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid often added to promote protonation.

-

Instrument: Infuse the sample solution directly into an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer. These instruments provide high-resolution mass accuracy, which is crucial for confirming the elemental formula.

-

Mode: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Self-Validation: The instrument must be calibrated using a known standard immediately before the analysis to ensure high mass accuracy. The observation of the correct monoisotopic mass to within 5 ppm of the calculated value provides strong evidence for the assigned elemental composition.

Proposed Fragmentation Pathway

A potential fragmentation pathway can be visualized to understand how the molecule might break apart in the mass spectrometer, providing further structural confirmation.

Caption: Proposed ESI-MS fragmentation of 3-Amino-1H-indazol-6-ol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | O-H stretch (broad), N-H stretch (sharp) | Phenol (-OH), Amine (-NH₂), Indazole (N-H) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1640 - 1550 | C=C and C=N stretch | Aromatic ring and Indazole system |

| 1260 - 1180 | C-O stretch | Phenolic C-O |

| 1350 - 1250 | C-N stretch | Aromatic Amine C-N |

Protocol for IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method for solid samples.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Clamp the sample to ensure good contact with the crystal. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal must be recorded just before the sample analysis and subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on the integration of data from all techniques. The workflow below illustrates a logical process for confirming the structure of a newly synthesized batch of 3-Amino-1H-indazol-6-ol.

Caption: Workflow for the structural verification of 3-Amino-1H-indazol-6-ol.

Conclusion

The structural confirmation of 3-Amino-1H-indazol-6-ol is unequivocally dependent on a multi-technique spectroscopic approach. By leveraging high-resolution mass spectrometry to confirm the elemental formula, infrared spectroscopy to verify the presence of key hydroxyl and amino functional groups, and detailed ¹H and ¹³C NMR spectroscopy to map the precise connectivity of the molecule's framework, researchers can proceed with confidence in their material's identity and purity. The protocols and predicted data herein serve as a robust guide for scientists and drug development professionals working with this and structurally related indazole compounds.

References

-

Cerecetto, H., et al. (2005). Pharmacologically active indazoles. Mini-Reviews in Medicinal Chemistry, 5(9), 869-878. [Link][1]

-

Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 88, 117377. [Link][3]

-

Porcheddu, A., et al. (2012). Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. RSC Advances, 2, 8752-8755. [Link][5]

-

Tantawy, A. S., et al. (2014). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Molecules, 19(7), 9137-9159. [Link][2]

Sources